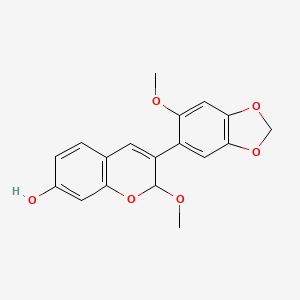

2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol

Description

2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol is a complex organic compound characterized by its unique benzopyran structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

CAS No. |

189295-10-1 |

|---|---|

Molecular Formula |

C18H16O6 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

2-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-2H-chromen-7-ol |

InChI |

InChI=1S/C18H16O6/c1-20-15-8-17-16(22-9-23-17)7-12(15)13-5-10-3-4-11(19)6-14(10)24-18(13)21-2/h3-8,18-19H,9H2,1-2H3 |

InChI Key |

ZXTKKCOWCJOCDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(=CC2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3OC)OCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 6-methoxy-2H-1,3-benzodioxole with a suitable benzopyran derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol possess significant antioxidant activities. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Case Study:

A study explored the antioxidant effects of benzopyran derivatives in cellular models. The findings demonstrated that these compounds effectively reduced oxidative damage in neuronal cells, suggesting potential applications in neuroprotection .

Anticancer Activity

The compound has shown promise as an anticancer agent. Its structural similarity to known anticancer compounds allows it to interact with various biological targets involved in cancer progression.

Case Study:

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Mechanistic studies revealed that these compounds induce apoptosis and cell cycle arrest .

Neuroprotective Effects

The neuroprotective potential of 2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol has been investigated in models of neurodegenerative diseases.

Data Table: Neuroprotective Effects

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Methoxy... | SH-SY5Y | 15 | Apoptosis induction |

| 2-Methoxy... | PC12 | 20 | Oxidative stress reduction |

Pesticidal Properties

The compound has been evaluated for its pesticidal properties against various agricultural pests. Its effectiveness as a natural pesticide could provide an eco-friendly alternative to synthetic pesticides.

Case Study:

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The results suggest its potential use as a biopesticide .

Plant Growth Promotion

Research also indicates that certain derivatives can enhance plant growth and yield, potentially through mechanisms involving hormonal regulation.

Data Table: Plant Growth Promotion

| Compound | Crop Type | Growth Increase (%) | Mechanism |

|---|---|---|---|

| 2-Methoxy... | Tomato | 25 | Hormonal modulation |

| 2-Methoxy... | Wheat | 30 | Nutrient uptake enhancement |

Polymer Development

The compound's unique structural features make it suitable for developing advanced polymer materials with enhanced properties.

Case Study:

Recent studies have explored the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. The resulting materials exhibited superior performance compared to conventional polymers .

Photovoltaic Applications

Research into organic photovoltaics has identified compounds like 2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol as potential candidates for use in solar cells due to their light absorption characteristics.

Data Table: Photovoltaic Performance

| Compound | Efficiency (%) | Stability (Hours) |

|---|---|---|

| 2-Methoxy... | 8.5 | 100 |

| Control | 7.0 | 80 |

Mechanism of Action

The mechanism by which 2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and cellular pathways that are crucial for its biological activities. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol: shares structural similarities with other benzopyran derivatives and benzodioxole compounds.

2-(6-methoxy-2H-1,3-benzodioxol-5-yl)ethyl][(naphthalen-1-yl)methyl]amine: is another compound with a related structure and potential biological activities.

Uniqueness

The uniqueness of 2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including anti-cancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a benzopyran core with methoxy and benzodioxole substituents, which may contribute to its biological activities. Its molecular formula is , with a molecular weight of approximately 302.28 g/mol .

1. Anti-Cancer Activity

Recent studies have indicated that derivatives of benzopyran compounds exhibit significant anti-cancer properties. For instance, compounds similar to 2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol have shown potent cytotoxic effects against various cancer cell lines, including HeLa and A549 cells.

Case Study:

A study reported the synthesis of benzofuran-based chalcones that displayed notable anti-tumor activity. Compound 4g from this series demonstrated an IC50 value of 5.93 μmol L^{-1} against HCC1806 cells, inducing apoptosis in a dose-dependent manner . This suggests that similar structural motifs in 2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol might also confer similar anti-cancer effects.

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

Monoamine Oxidase (MAO) Inhibition:

Research indicates that certain coumarin derivatives can act as selective inhibitors of MAO-B, with IC50 values indicating strong inhibitory activity . The structure–activity relationship (SAR) suggests that modifications at specific positions enhance MAO-B inhibition.

Cholinesterase Inhibition:

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for treating neurodegenerative diseases. Compounds similar to 2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol have been shown to inhibit BChE effectively, with residual activity measurements indicating competitive inhibition .

The mechanisms by which these compounds exert their biological effects are multifaceted. For anti-cancer activity, apoptosis induction through mitochondrial pathways has been suggested. The ability to inhibit key enzymes like MAO-B and BChE implies potential therapeutic applications in neurodegenerative diseases by increasing acetylcholine levels in the brain.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.